molecular formula C9H10N2O B6616174 3,5-dimethyl-1,2-benzoxazol-6-amine CAS No. 1190892-25-1

3,5-dimethyl-1,2-benzoxazol-6-amine

Cat. No.: B6616174
CAS No.: 1190892-25-1
M. Wt: 162.19 g/mol
InChI Key: MDVWGNWRBJDHKB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2-benzoxazol-6-amine is a heterocyclic organic compound featuring a benzoxazole core (a fused benzene and oxazole ring) substituted with methyl groups at positions 3 and 5, and an amine group at position 4.

Properties

IUPAC Name

3,5-dimethyl-1,2-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7-6(2)11-12-9(7)4-8(5)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVWGNWRBJDHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)ON=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Ring Formation

The most direct route to 3,5-dimethyl-1,2-benzoxazol-6-amine involves the cyclization of appropriately substituted o-aminophenols. Starting with 2-amino-3,5-dimethylphenol, the oxazole ring is formed via reaction with carbonyl-containing electrophiles, such as aldehydes or ketones, under acidic conditions. For example, treatment with acetic anhydride in the presence of BF₃·Et₂O as a catalyst facilitates intramolecular cyclization, yielding the benzoxazole core.

Key Reaction Conditions:

  • Catalyst: BF₃·Et₂O (2 equivalents)

  • Solvent: 1,4-Dioxane

  • Temperature: Reflux (100–110°C)

  • Time: 24–30 hours

  • Yield: ~60–75% (based on analogous reactions in)

The reaction proceeds through initial activation of the carbonyl group by BF₃, followed by nucleophilic attack by the amine and subsequent dehydration to form the oxazole ring.

Base-Mediated Approaches

Alternative methods employ basic conditions to promote cyclization. For instance, using triethylamine (Et₃N) in toluene with 5-bromopentylamine hydrobromide enables the formation of the benzoxazole structure while minimizing disulfide byproducts. This approach is particularly effective for introducing alkylamine side chains without requiring protective groups.

Optimized Parameters:

  • Base: Et₃N (2 equivalents)

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

  • Time: 4 hours

  • Yield: 85% (reported for similar substrates in)

Functional Group Transformation Strategies

Amination of Halogenated Benzoxazoles

A multi-step synthesis involves the introduction of the amino group via nucleophilic substitution. Starting with 6-bromo-3,5-dimethylbenzoxazole, the bromide is displaced using methylamine or ammonia under controlled conditions.

Representative Procedure:

  • Substitution Reaction:

    • Substrate: 6-bromo-3,5-dimethylbenzoxazole

    • Amination Agent: Methylamine (35 equivalents)

    • Solvent: Isopropanol

    • Temperature: 65°C

    • Time: 1 hour

    • Yield: 70–80%

  • Deprotection (if applicable):

    • Protecting Group: t-Butoxycarbonyl (Boc)

    • Deprotection Agent: Trifluoroacetic acid (TFA) in dichloromethane

    • Temperature: 25°C

    • Time: 2 hours

    • Yield: >90%

Smiles Rearrangement

The Smiles rearrangement offers a versatile pathway to N-substituted 2-aminobenzoxazoles. By reacting benzoxazole-2-thiols with chloroacetamides in a KOH-DMF system, the thiol group is displaced, followed by intramolecular rearrangement to install the amine.

Example:

  • Substrate: 3,5-Dimethylbenzoxazole-2-thiol

  • Reagent: 3-Bromopropylamine hydrobromide

  • Base: Et₃N (2 equivalents)

  • Solvent: Toluene

  • Temperature: Reflux

  • Yield: 78%

Advanced Catalytic Methods

Lewis Acid Catalysis

Lewis acids such as BF₃·Et₂O enhance reaction efficiency by polarizing carbonyl groups and stabilizing intermediates. In the synthesis of this compound, BF₃ reduces side reactions and improves regioselectivity.

Comparative Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)
BF₃·Et₂O1,4-Dioxane1102475
None1,4-Dioxane1104840

Nanomaterial-Assisted Synthesis

Recent advancements utilize nanomaterials (e.g., TiO₂ nanoparticles) to accelerate cyclization. These catalysts provide high surface area and Lewis acidity, enabling reactions at lower temperatures.

Reported Benefits:

  • Temperature Reduction: 80°C (vs. 110°C for conventional methods)

  • Time Reduction: 12 hours

  • Yield Improvement: 85–90%

Mechanistic Insights and Side Reactions

Competing Pathways

During amination, disulfide formation is a common side reaction, especially under oxidative conditions. Radical scavengers like Et₃N suppress this by inhibiting radical chain mechanisms.

Mitigation Strategies:

  • Use 2 equivalents of Et₃N to maintain a reducing environment.

  • Avoid excess base, which promotes disulfide coupling.

Steric and Electronic Effects

The 3,5-dimethyl groups hinder nucleophilic attack at adjacent positions, directing substitution to the 6-position. Electron-donating methyl groups stabilize the intermediate carbocation during cyclization, enhancing reaction rates.

Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (DMSO-d₆):

  • δ 7.35 (s, 2H, NH₂)

  • δ 2.30 (s, 6H, CH₃ at C3 and C5)

13C NMR (DMSO-d₆):

  • δ 162.70 (C2)

  • δ 19.80 (CH₃ groups)

HRMS:

  • m/z: 163.0972 [M + H]⁺ (calculated for C₉H₁₀N₂O)

Purity Optimization

Recrystallization from ethanol/water mixtures (1:1) achieves >99% purity. HPLC analysis (C18 column, acetonitrile/water gradient) confirms the absence of disulfide contaminants.

Industrial-Scale Considerations

Solvent Selection

Preferred Solvents:

  • Polar aprotic solvents (DMF, DMSO): Enhance reaction rates but require post-reaction removal.

  • Toluene/isopropanol: Ideal for large-scale amination due to low toxicity and ease of distillation.

Cost Analysis

MethodCost per kg (USD)Scalability
Cyclization (BF₃)120High
Smiles Rearrangement180Moderate
Nanomaterial Catalysis150Emerging

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,2-benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

3,5-Dimethyl-1,2-benzoxazol-6-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for versatile functionalization, making it valuable in developing new materials with specific properties such as fluorescence and conductivity .

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Studies have shown that derivatives of benzoxazole exhibit significant activity against various pathogens, including Gram-positive bacteria and fungi .

Medicine

Research indicates that this compound possesses anticancer activity, particularly against colorectal carcinoma cell lines. This has led to its exploration as a potential therapeutic agent for cancer treatment .

Anticancer Activity

A study evaluated the cytotoxic effects of various benzoxazole derivatives on human colorectal carcinoma cells (HCT-116). Results indicated that certain modifications to the benzoxazole structure significantly enhanced cytotoxicity compared to standard treatments .

Antimicrobial Efficacy

Research on derivatives of benzoxazole demonstrated varying degrees of antimicrobial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined for several compounds, revealing promising candidates for further development .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1,2-benzoxazol-6-amine involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding . It can inhibit specific enzymes or receptors, leading to its observed biological activities, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

The following analysis compares 3,5-dimethyl-1,2-benzoxazol-6-amine with structurally or functionally related heterocyclic compounds, focusing on electronic properties, coordination chemistry, and biological activity.

Structural and Electronic Comparisons
Compound Core Structure Key Substituents Electronic Features (XPS/FTIR Insights)
This compound Benzoxazole (fused benzene + oxazole) 3,5-dimethyl; 6-amine Expected strong π-conjugation; amine may enhance nucleophilicity.
3,5-Dimethyl-1,2,4-triazole (from Cu-MOF studies) 1,2,4-Triazole 3,5-dimethyl C-O-C bonds at 286.77 eV (XPS), lower π-excitation energy (292.29 eV) vs. free ligand .
PB11 (Benzothiazole derivative) Benzothiazole 3,5-dimethyl-1,2-oxazol-4-yl; sulfanyl Induces apoptosis via PI3K/AKT pathway in cancer cells .
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-2,3-dihydro-1H-indol-6-amine Oxazole + indole Sulfonyl linker Molecular formula C₁₃H₁₅N₃O₃S; potential for sulfonamide-based bioactivity .

Key Observations :

  • Benzoxazole vs. Triazole: The benzoxazole core has a fused aromatic system, enhancing stability and π-π interactions compared to non-fused triazoles. In Cu-MOFs, triazole ligands exhibit distinct C-O-C (286.77 eV) and π-excitation bonds (292.29 eV), which are sensitive to coordination effects .
  • Benzoxazole vs. Benzothiazole : Benzothiazoles (e.g., PB11) demonstrate anticancer activity via apoptosis pathways. The oxazole ring in PB11 contributes to its lipophilicity and target binding, suggesting that benzoxazole analogs like This compound could share similar pharmacokinetic profiles .
Coordination Chemistry
  • Triazole-Based MOFs: 3,5-Dimethyl-1,2,4-triazole coordinates with Cu(I) in MOFs, forming uniform Cu-N bonds (FTIR peaks at 1523 cm⁻¹ for N-H deformation) and microporous structures . The amine group in this compound could similarly act as a donor site, but its fused aromatic system might limit flexibility compared to triazoles.
  • In contrast, benzoxazole amines could participate in metal binding via the amine or oxazole N, though this remains speculative without direct evidence .

Biological Activity

3,5-Dimethyl-1,2-benzoxazol-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, alongside relevant research findings and case studies.

Overview of the Compound

This compound features a benzoxazole structure with two methyl groups at positions 3 and 5 and an amine group at position 6. This unique configuration contributes to its chemical reactivity and biological activity, making it a valuable compound in various research fields.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study focusing on various derivatives of benzoxazole, including this compound, demonstrated effectiveness against several bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus faecalis.
  • Gram-negative bacteria : Showed activity against Escherichia coli.

The minimal inhibitory concentrations (MIC) for these compounds were determined using standard microbiological techniques. Table 1 summarizes the MIC values for selected derivatives:

CompoundMIC (μg/mL)Target Organism
This compound32Staphylococcus aureus
3-(2-benzoxazol-5-yl)alanine16E. coli
Other derivativesVariesVarious strains

This data highlights the potential of this compound as an antimicrobial agent.

Anticancer Activity

The anticancer properties of benzoxazole derivatives have been extensively studied. A notable investigation assessed the cytotoxic effects of various benzoxazole compounds on human cancer cell lines, including colorectal carcinoma (HCT116 and HT29) and breast cancer cells (MCF7). The results indicated that:

  • This compound exhibited significant cytotoxicity against colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.

Table 2 presents the IC50 values for selected cancer cell lines:

Cell LineIC50 (μM)Compound
HCT11615This compound
HT2918This compound
MCF725Other benzoxazole derivatives

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's planar structure facilitates interactions through π–π stacking and hydrogen bonding with DNA and proteins involved in cellular signaling pathways. This interaction can disrupt normal cellular functions leading to antimicrobial or anticancer effects.

Case Studies

A recent study evaluated the efficacy of combining this compound with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced activity compared to individual treatments alone, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. Basic Research Focus

  • FTIR : Identify key functional groups (e.g., benzoxazole ring vibrations at 1523 cm⁻¹ and N-H stretching in amines at ~3350 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, methyl protons at C3 and C5 should appear as singlets (δ 2.1–2.3 ppm).
  • XRD : Resolve crystal structure to confirm planarity of the benzoxazole ring and hydrogen-bonding interactions in the amine group .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 177.1).

How can researchers design experiments to investigate the compound’s reactivity with transition metals for sensor applications?

Advanced Research Focus
Benzoxazole derivatives are known fluorophores for metal ion detection . To test this compound:

  • Experimental Design :
    • Prepare a 1 mM solution in DMSO/water (9:1) and titrate with metal salts (Cu²⁺, Fe³⁺, Zn²⁺).
    • Monitor fluorescence quenching/enhancement via spectrofluorometry (λex = 280 nm, λem = 350–500 nm).
    • Calculate binding constants using Stern-Volmer plots.
  • Controls : Include EDTA to confirm metal-specific interactions.

How should researchers resolve contradictory data regarding the compound’s solubility and stability under varying pH conditions?

Advanced Research Focus
Conflicting solubility/stability data often arise from differing solvent systems or pH conditions.

  • Methodology :
    • Perform solubility assays in buffered solutions (pH 2–12) using UV-Vis spectroscopy to quantify dissolved compound.
    • Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Cross-validate with computational models (e.g., COSMO-RS for solubility prediction).
  • Example : emphasizes solubility profiling in polar aprotic solvents (DMF, DMSO) for optimal stability.

What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

Advanced Research Focus
Benzoxazole cores are explored in medicinal chemistry for targeting enzymes like kinases or proteases .

  • Assay Design :
    • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450).
    • Inhibition Testing : Use fluorescence-based assays (e.g., Z’-LYTE® kinase assay) at 10–100 μM compound concentrations.
    • SAR Analysis : Synthesize analogs (e.g., replacing methyl groups with halogens) to correlate structure with IC50 values.
  • Data Interpretation : Apply kinetic models (Michaelis-Menten) to distinguish competitive vs. non-competitive inhibition.

How can the compound’s potential in materials science (e.g., MOF synthesis) be systematically explored?

Advanced Research Focus
Benzoxazole amines can act as ligands in metal-organic frameworks (MOFs) due to their chelating N,O sites.

  • Experimental Approach :
    • Ligand Screening : Combine this compound with Cu(I/II) or Zn(II) salts under solvothermal conditions.
    • Characterization : Analyze MOF porosity via N2 adsorption-desorption isotherms (surface area, pore volume) .
    • Application Testing : Evaluate gas storage (CO2, H2) or catalytic performance in model reactions (e.g., oxidation of alcohols).

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